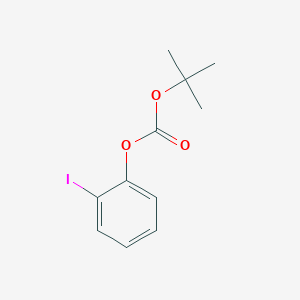![molecular formula C15H26Cl3NSi B14256235 1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole CAS No. 473937-60-9](/img/structure/B14256235.png)
1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole is an organosilicon compound characterized by the presence of a trichlorosilyl group attached to an undecyl chain, which is further connected to a pyrrole ring. This compound is notable for its unique chemical structure, which combines the properties of both silicon and organic moieties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole typically involves a multi-step process. One common method includes the hydrosilylation of 10-undecen-1-yl-2-bromo-2-methylpropionate with trichlorosilane in the presence of Karstedt’s catalyst. The reaction is carried out under an inert atmosphere, usually argon, to prevent unwanted side reactions. The product is then purified through distillation or chromatography to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions: 1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form corresponding pyrrole oxides.
Reduction: The trichlorosilyl group can be reduced to form silane derivatives.
Substitution: The trichlorosilyl group can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrole ring can yield pyrrole oxides, while substitution reactions can produce a variety of functionalized silanes.
科学的研究の応用
1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound is employed in the modification of biological surfaces to enhance biocompatibility and reduce fouling.
Medicine: It is investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its unique chemical properties
作用機序
The mechanism of action of 1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole involves its ability to form strong covalent bonds with various substrates. The trichlorosilyl group reacts with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in surface modification applications, where the compound imparts desired chemical and physical properties to the substrate.
類似化合物との比較
- 11-(Trichlorosilyl)undecyl-2-bromo-2-methylpropanoate
- 11-(Trichlorosilyl)undecyl-2-hydroxy-2-methylpropanoate
Comparison: 1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole is unique due to the presence of the pyrrole ring, which imparts additional reactivity and functionality compared to similar compounds. The pyrrole ring can participate in various chemical reactions, making this compound more versatile for specific applications.
特性
CAS番号 |
473937-60-9 |
|---|---|
分子式 |
C15H26Cl3NSi |
分子量 |
354.8 g/mol |
IUPAC名 |
trichloro(11-pyrrol-1-ylundecyl)silane |
InChI |
InChI=1S/C15H26Cl3NSi/c16-20(17,18)15-11-7-5-3-1-2-4-6-8-12-19-13-9-10-14-19/h9-10,13-14H,1-8,11-12,15H2 |
InChIキー |
PXGHHPHOZWVNAV-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C1)CCCCCCCCCCC[Si](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


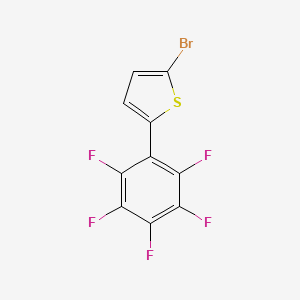
![9H-Fluoren-9-one, 2,7-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14256169.png)
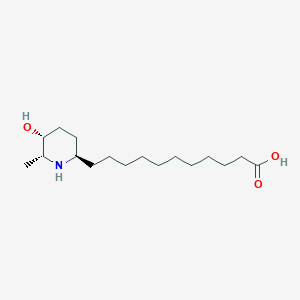
![2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene](/img/structure/B14256177.png)
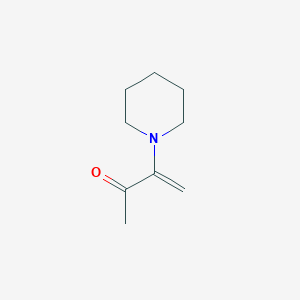
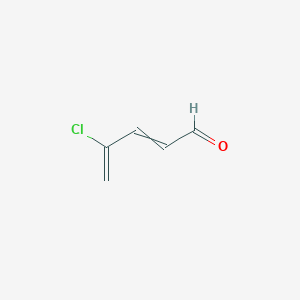
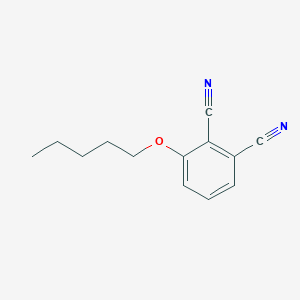
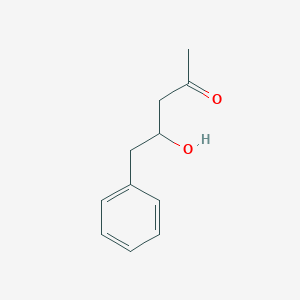
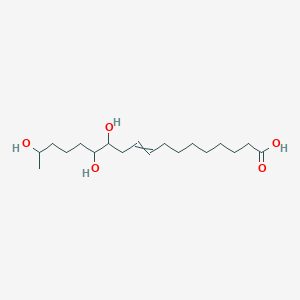
![4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde](/img/structure/B14256215.png)
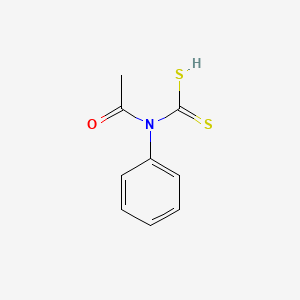
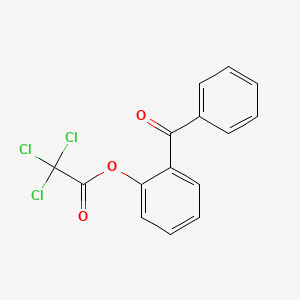
![N-benzyl-4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14256229.png)
